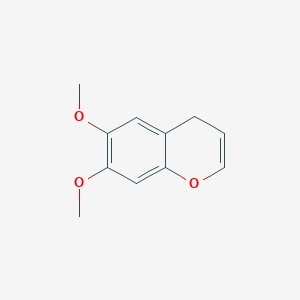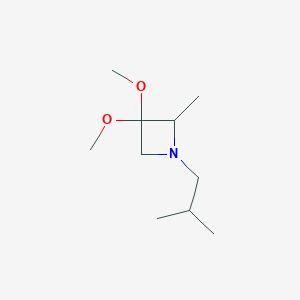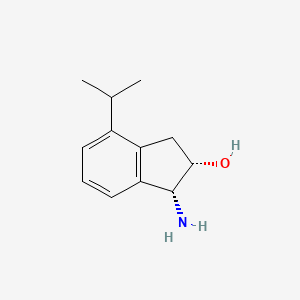
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a chemical compound that features a pyridine ring substituted with a fluorine atom and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol typically involves the formation of the dioxolane ring followed by the introduction of the fluorine atom. One common method is the reaction of a pyridine derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The fluorine atom can then be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, H2/Pd
Substitution: Amines, thiols, alkoxides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The dioxolane ring can provide additional stability and rigidity to the molecule, facilitating its interaction with specific biological targets .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxanes: These compounds also contain a dioxane ring and are used as protective groups in organic synthesis.
1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different ring size, these compounds are used in similar applications.
Fluoropyridines: Compounds with a fluorine atom on the pyridine ring, used in medicinal chemistry for their enhanced biological activity.
Uniqueness: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is unique due to the combination of the dioxolane ring and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2 |
InChI-Schlüssel |
NVJYQBUINGOTSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C=NC=C2O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)
![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)




